

An In-depth Technical Guide to (4-Bromophenoxy)(tert-butyl)dimethylsilane

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Compound of Interest

Compound Name: (4-Bromophenoxy)(tert-butyl)dimethylsilane

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **(4-Bromophenoxy)(tert-butyl)dimethylsilane**, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

(4-Bromophenoxy)(tert-butyl)dimethylsilane is a silyl ether derivative of 4-bromophenol. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a bulky protecting group for the phenolic hydroxyl functionality, enhancing the compound's stability and solubility in organic solvents. This protection strategy is crucial in multi-step syntheses to prevent unwanted reactions of the hydroxyl group.

The chemical structure is as follows:

Table 1: Chemical Identifiers^[1]

Identifier	Value
IUPAC Name	(4-bromophenoxy)-tert-butyl-dimethylsilane
CAS Number	67963-68-2
Molecular Formula	C ₁₂ H ₁₉ BrOSi
Molecular Weight	287.27 g/mol
SMILES	CC(C)(C)--INVALID-LINK-- (C)OC1=CC=C(C=C1)Br
InChI Key	DLGZGLKSNRKLSM-UHFFFAOYSA-N

Physicochemical Properties

(4-Bromophenoxy)(tert-butyl)dimethylsilane is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

Property	Value
Appearance	Clear colorless to light yellow liquid
Boiling Point	137 °C at 25 mmHg
Density	1.174 g/mL at 25 °C
Refractive Index (n _{20/D})	1.511

Spectroscopic Data

The structural confirmation of **(4-Bromophenoxy)(tert-butyl)dimethylsilane** is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data

Technique	Data
^1H NMR (CDCl_3)	δ (ppm): 7.33 (d, 2H), 6.75 (d, 2H), 0.98 (s, 9H), 0.20 (s, 6H)
^{13}C NMR (CDCl_3)	δ (ppm): 154.9, 132.5, 121.8, 115.0, 25.6, 18.2, -4.4
FTIR (neat)	ν (cm^{-1}): 2957, 2931, 2859 (C-H stretch), 1587, 1485 (C=C aromatic stretch), 1258 (Si-CH ₃), 915 (Si-O-C)
Mass Spectrometry (EI)	m/z : 288/286 (M^+), 231/229 ($[\text{M}-\text{C}(\text{CH}_3)_3]^+$)[1]

Experimental Protocols

Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane

The synthesis of **(4-Bromophenoxy)(tert-butyl)dimethylsilane** is a standard silylation reaction of a phenol.

Objective: To protect the hydroxyl group of 4-bromophenol via silylation.

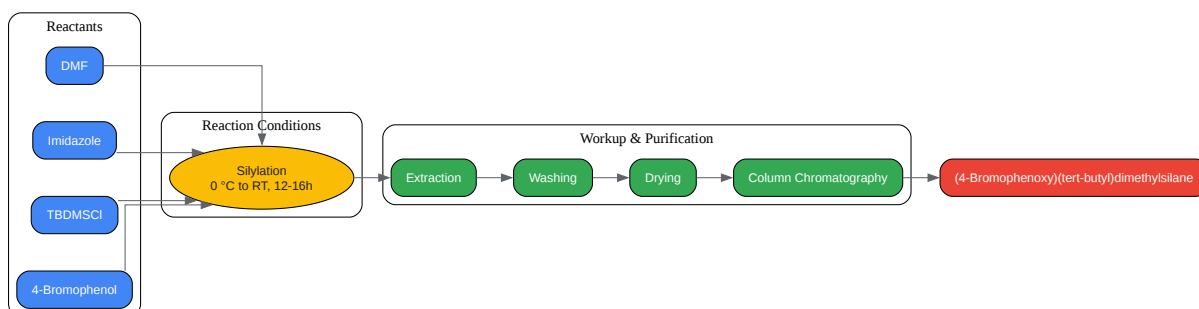
Materials:

- 4-Bromophenol
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
- Separate the organic layer and wash sequentially with saturated aqueous NH_4Cl solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **(4-Bromophenoxy)(tert-butyl)dimethylsilane** as a clear oil.



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Caption: Synthetic workflow for **(4-Bromophenoxy)(tert-butyl)dimethylsilane**.

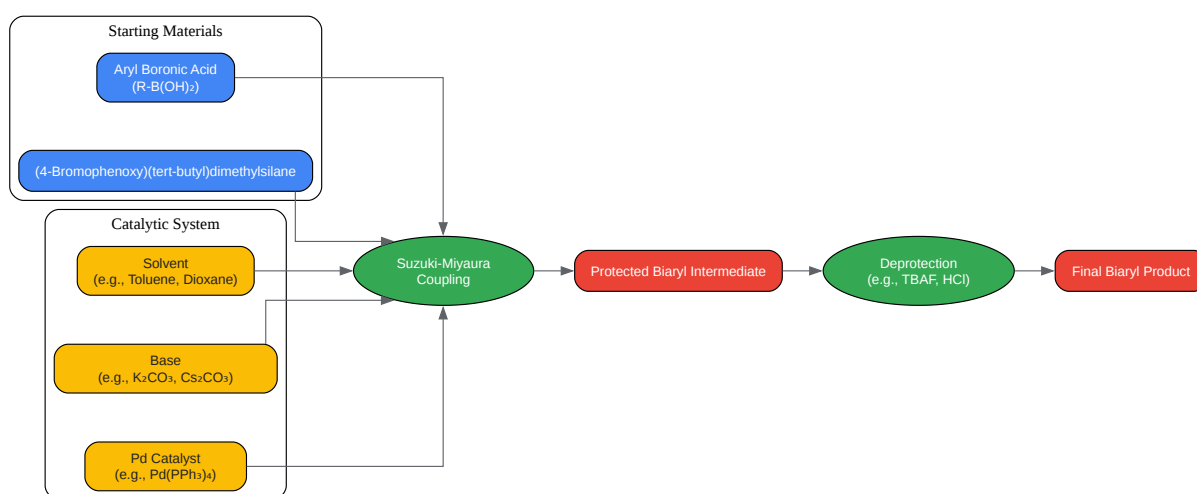
Applications in Drug Development

(4-Bromophenoxy)(tert-butyl)dimethylsilane is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The TBDMS protecting group is stable under a wide range of reaction conditions, yet can be selectively removed when needed, making it ideal for multi-step synthetic sequences.

A primary application of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromide can be coupled with a boronic acid or ester to form a new carbon-carbon bond. This strategy is widely employed in the synthesis of biaryl compounds, a common motif in many drug molecules.

Representative Experimental Workflow: Suzuki-Miyaura Coupling

The following workflow illustrates the use of **(4-Bromophenoxy)(tert-butyl)dimethylsilane** in a Suzuki-Miyaura coupling reaction, a fundamental transformation in modern drug discovery.



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

This reaction allows for the construction of complex molecular architectures, which is a cornerstone of modern medicinal chemistry. The silyl ether protecting group can be readily removed in a subsequent step to reveal the free phenol, which can then be further functionalized or may be a key pharmacophoric feature of the final drug candidate. Silyl ethers

are often employed to protect alcohol groups during multi-step reactions to ensure selective transformations.[2]

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